molecular formula C20H18N4O4S B2982947 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide CAS No. 894011-38-2

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide

Cat. No.: B2982947
CAS No.: 894011-38-2
M. Wt: 410.45
InChI Key: DUUQQHDEBWQUBV-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 4-methyl group and a 2-phenyl moiety at positions 4 and 2, respectively. The ethyl group at position 5 is linked to an ethanediamide bridge, terminating in a 4-nitrophenyl substituent. Such structural complexity is typical of bioactive thiazole derivatives, which are known for diverse pharmacological activities, including anticancer and antimicrobial effects . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiazole-based sulfonamides and hydrazide derivatives) demonstrate significant biological activities, as discussed below.

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-5-3-2-4-6-14)11-12-21-18(25)19(26)23-15-7-9-16(10-8-15)24(27)28/h2-10H,11-12H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUQQHDEBWQUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide typically involves multiple steps. One common method begins with the formation of the thiazole ring through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This intermediate is then further reacted with various reagents to introduce the phenyl and nitrophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Structural Analogs in the Thiazole Family

Substituted 5-Acylamino-1,3-thiazoles

describes Hantzsch cyclization-synthesized thiazoles such as N-[4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]propanamide and N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide . These compounds share the 1,3-thiazole core but differ in substituents:

  • Hydroxy groups at position 4 versus the 4-methyl group in the target compound.
  • Nitrophenyl or chlorophenyl substituents at position 2, similar to the target’s 2-phenyl group.
  • Acylamide side chains (e.g., benzamide, propanamide) instead of an ethanediamide bridge.

These analogs were synthesized in high yields (90–95%) and characterized via FTIR, NMR, and HR-MS, confirming their structural integrity .

Anticancer Thiazole Derivatives

highlights 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and its derivatives. Key features include:

  • A thiazole-5-carbonyl group linked to hydrazinecarbothioamide.
  • Substituents such as 4-methylphenyl and chlorophenyl , akin to the target compound.
  • Demonstrated anticancer activity against HepG-2 cells, with IC50 values as low as 1.61 μg/mL for compound 7b .

The target compound’s ethanediamide bridge may enhance solubility or receptor binding compared to these analogs.

Thiazole vs. Thiadiazole Derivatives

and describe (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine , a thiadiazole derivative. Key differences include:

  • Thiadiazole core (1,3,4-thiadiazole) vs. thiazole (1,3-thiazole).
  • 4-chlorobenzylidene and 4-methylphenyl substituents.
  • Reported insecticidal and fungicidal activities, contrasting with the anticancer focus of thiazole analogs .

The thiazole ring in the target compound may offer better metabolic stability compared to thiadiazoles, which are prone to hydrolysis.

Tautomerism and Stability Considerations

reports N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3d), which exists as a 1:1 tautomeric mixture. The target compound’s ethanediamide bridge may reduce tautomerism, enhancing stability.

Physicochemical and Pharmacokinetic Properties

lists 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide , a sulfonamide analog with:

  • Molecular weight 372.51 g/mol (C19H20N2O2S2).
  • A sulfonamide group instead of ethanediamide.
  • Similar lipophilicity due to the thiazol-5-yl ethyl group .

Biological Activity

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide is a complex organic compound known for its diverse biological activities. This compound features a thiazole ring, which is associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C22H24N4O2S
Molecular Weight 396.52 g/mol
CAS Number 895995-55-8

Antimicrobial Properties

Research indicates that compounds with thiazole rings exhibit significant antimicrobial activity. A study evaluated the efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed using a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in edema with a maximum inhibition of 68% at a dose of 50 mg/kg body weight . This suggests that it may be beneficial in treating inflammatory conditions.

Antitumor Activity

The antitumor potential was evaluated in vitro against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HCT116 cells, indicating significant cytotoxicity . Further studies are needed to elucidate the mechanism of action.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside conventional antibiotics. The results indicated that while traditional antibiotics like amoxicillin had MIC values ranging from 16 to 64 µg/mL against E. coli, the thiazole derivative showed enhanced activity at lower concentrations .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory mechanism revealed that the compound inhibited the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may exert its anti-inflammatory effects through the downregulation of pro-inflammatory mediators .

Summary of Biological Activities

Activity Tested Concentration Effectiveness Reference
Antimicrobial32 µg/mLEffective against S. aureus and E. coli
Anti-inflammatory50 mg/kg68% edema reduction
Antitumor15 µM (MCF-7)Significant cytotoxicity

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